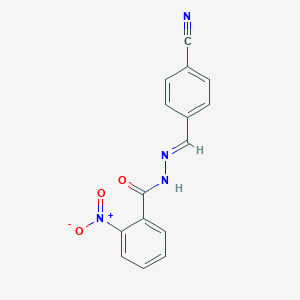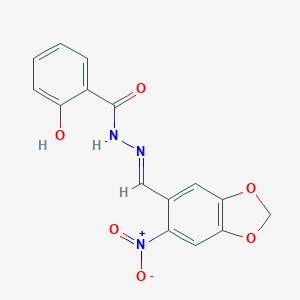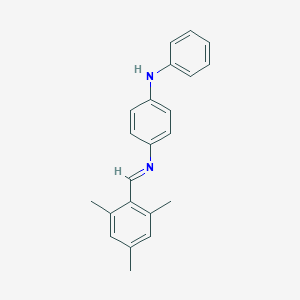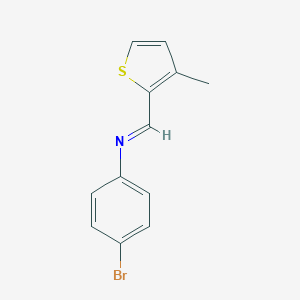![molecular formula C20H16O2 B326391 3-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B326391.png)
3-methylphenyl [1,1'-biphenyl]-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methylphenyl [1,1'-biphenyl]-4-carboxylate: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a carboxylate group at the 4-position and a methyl group at the 3-position of one of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylphenyl [1,1'-biphenyl]-4-carboxylate can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)
Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions: 3-methylphenyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Various electrophiles (e.g., halogens, nitro groups) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Carboxyphenyl biphenyl-4-carboxylate
Reduction: 3-Methylphenyl biphenyl-4-methanol
Substitution: Functionalized biphenyl derivatives depending on the electrophile used.
科学研究应用
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies, due to its structural similarity to biologically active biphenyl derivatives.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: In the industrial sector, 3-methylphenyl [1,1'-biphenyl]-4-carboxylate is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 3-methylphenyl [1,1'-biphenyl]-4-carboxylate depends on its specific application. In receptor binding studies, the compound interacts with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
- 4-Methylbiphenyl-3-carboxylic acid
- 3-Methylbiphenyl-4-carboxylic acid
- 4-Methylphenyl biphenyl-3-carboxylate
Comparison: 3-methylphenyl [1,1'-biphenyl]-4-carboxylate is unique due to the specific positioning of the methyl and carboxylate groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biological systems, as well as distinct physical and chemical properties that make it suitable for specific applications in materials science and pharmaceuticals.
属性
分子式 |
C20H16O2 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
(3-methylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H16O2/c1-15-6-5-9-19(14-15)22-20(21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI 键 |
SQPMOKNCJJKZLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylbenzohydrazide](/img/structure/B326314.png)
![N-methyl-N-[4-[[(E)-(2-oxonaphthalen-1-ylidene)methyl]amino]phenyl]acetamide](/img/structure/B326315.png)

![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B326318.png)
![4-methyl-3-nitro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B326319.png)
![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3-chlorophenyl)-](/img/structure/B326321.png)


![(6E)-3-(diethylamino)-6-[(4-ethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326324.png)
![N-{4-[(mesitylmethylene)amino]phenyl}acetamide](/img/structure/B326326.png)

![N-methyl-N-{4-[(4-methylbenzylidene)amino]phenyl}acetamide](/img/structure/B326330.png)
